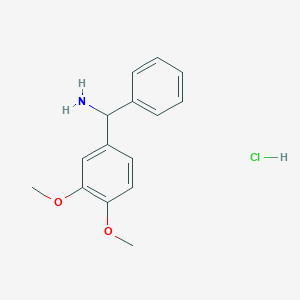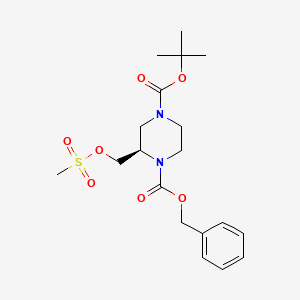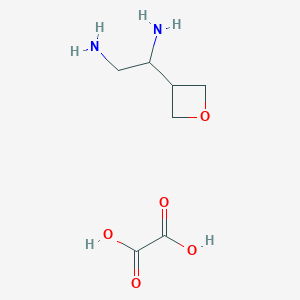
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate is a chemical compound with the molecular formula C6H14N2O4 It is a derivative of ethane-1,2-diamine and oxalate, featuring an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxetan-3-yl)ethane-1,2-diamine oxalate typically involves the reaction of oxetan-3-ylamine with ethane-1,2-diamine in the presence of oxalic acid. The reaction conditions often include:
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Processing: Depending on the scale of production.
Purification Steps: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxetane ring and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetan-3-one derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Oxetan-3-yl)ethane-1,2-diamine oxalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxetane ring and amine groups can form hydrogen bonds and other interactions with these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(Indol-3-yl)ethane-1,2-diamine: A compound with a similar ethane-1,2-diamine backbone but featuring an indole ring instead of an oxetane ring.
N-(Oxetan-3-yl)ethane-1,2-diamine: Another derivative with a similar structure but different functional groups.
Uniqueness
1-(Oxetan-3-yl)ethane-1,2-diamine oxalate is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H14N2O5 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H12N2O.C2H2O4/c6-1-5(7)4-2-8-3-4;3-1(4)2(5)6/h4-5H,1-3,6-7H2;(H,3,4)(H,5,6) |
InChI Key |
NXXTYKULZJPSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(CN)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


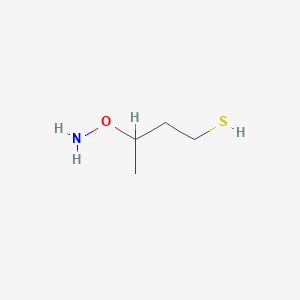
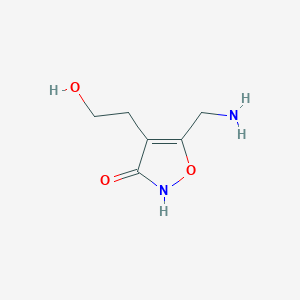
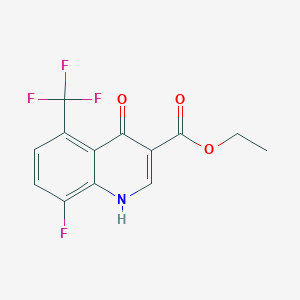
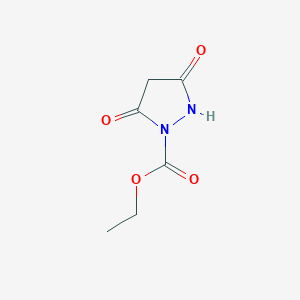
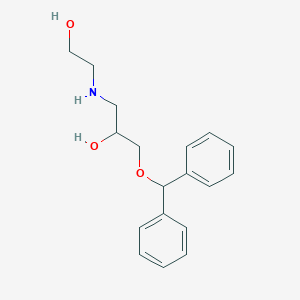
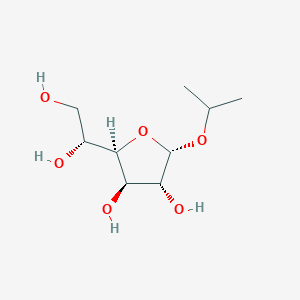
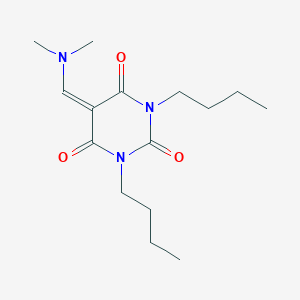
![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)
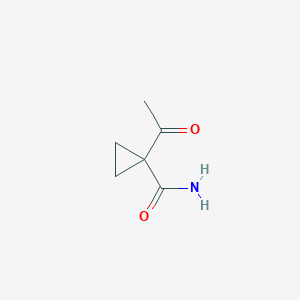
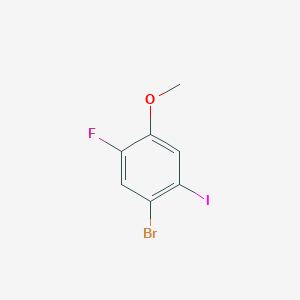
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
